molecular formula C15H15N3O3S B2815950 4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898450-67-4

4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2815950
CAS No.: 898450-67-4
M. Wt: 317.36
InChI Key: GITVLGWRTWVKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one” is a complex organic molecule. It is derived from the combination of several different functional groups and structures, including a quinazolinone ring, a nitrobenzyl group, and a thioether linkage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a nitrobenzyl group, and a thioether linkage . These functional groups would likely confer specific physical and chemical properties to the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the thioether linkage could be oxidized . Again, without specific literature on this compound, it’s difficult to provide a detailed analysis of its reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Potential Applications

  • Cyclized Substituted Thioureas : A study prepared 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones by synthesizing N-substituted-o-nitrobenzylamines, suggesting their potential antithyroidal, antitubercular, and/or antifungal properties (Orth & Jones, 1961).

  • Corrosion Inhibition : Research on Quinazoline Schiff base compounds, including structures similar to the query compound, showed significant inhibition of mild steel corrosion in hydrochloric acid, indicating their use as corrosion inhibitors (Khan et al., 2017).

  • SARS-CoV-2 Protease Inhibition : A novel ambroxol-derived tetrahydroquinazoline demonstrated potency against SARS-CoV-2 proteins, suggesting potential applications in antiviral therapies (Krysantieva et al., 2023).

  • Antioxidant and Bioactivity : A triazole derivative study highlighted the structural, antioxidant, and bioactivity profiles of similar compounds, pointing towards their application in pharmaceuticals (Alaşalvar et al., 2021).

  • Antiarrhythmic Properties : Isoquinoline derivatives research focused on synthesizing compounds with antiarrhythmic properties, offering insights into cardiovascular drug development (Markaryan et al., 2000).

Properties

IUPAC Name

4-[(3-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15-16-13-7-2-1-6-12(13)14(17-15)22-9-10-4-3-5-11(8-10)18(20)21/h3-5,8H,1-2,6-7,9H2,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITVLGWRTWVKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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